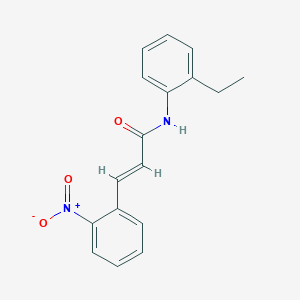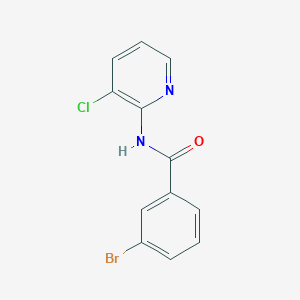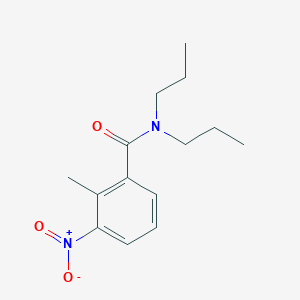
N-(4-chlorophenyl)-N'-(5-propyl-1,3,4-thiadiazol-2-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-N'-(5-propyl-1,3,4-thiadiazol-2-yl)urea, also known as CPPU, is a synthetic plant growth regulator that has been widely used in agricultural practices. CPPU is a white crystalline powder that is soluble in water and has a molecular weight of 277.77 g/mol. CPPU was first synthesized in the 1980s and has since been used to enhance the growth and quality of various crops, including fruits, vegetables, and ornamental plants.
作用机制
The mechanism of action of N-(4-chlorophenyl)-N'-(5-propyl-1,3,4-thiadiazol-2-yl)urea involves the activation of cytokinin receptors in plants. Cytokinins are a class of plant hormones that play a crucial role in cell division and differentiation. N-(4-chlorophenyl)-N'-(5-propyl-1,3,4-thiadiazol-2-yl)urea acts as a cytokinin analog and binds to cytokinin receptors, thereby activating the cytokinin signaling pathway. This leads to an increase in cell division and differentiation, resulting in enhanced plant growth and development.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-N'-(5-propyl-1,3,4-thiadiazol-2-yl)urea has been shown to have various biochemical and physiological effects on plants. It increases the activity of enzymes involved in cell division and differentiation, such as peroxidase and polyphenol oxidase. It also increases the levels of endogenous cytokinins in plants, which further promotes cell division and differentiation. N-(4-chlorophenyl)-N'-(5-propyl-1,3,4-thiadiazol-2-yl)urea has been shown to increase the size, weight, and sugar content of fruits, as well as improve the color and firmness of fruits and vegetables.
实验室实验的优点和局限性
N-(4-chlorophenyl)-N'-(5-propyl-1,3,4-thiadiazol-2-yl)urea has several advantages for lab experiments. It is easy to handle and can be dissolved in water or other suitable solvents. It is also stable under a wide range of pH and temperature conditions. However, N-(4-chlorophenyl)-N'-(5-propyl-1,3,4-thiadiazol-2-yl)urea has some limitations, such as its high cost and potential toxicity to humans and animals. Therefore, it should be handled with care and disposed of properly.
未来方向
There are several future directions for research on N-(4-chlorophenyl)-N'-(5-propyl-1,3,4-thiadiazol-2-yl)urea. One area of research could focus on the molecular mechanism of N-(4-chlorophenyl)-N'-(5-propyl-1,3,4-thiadiazol-2-yl)urea action and its interaction with cytokinin receptors. Another area of research could focus on the optimization of N-(4-chlorophenyl)-N'-(5-propyl-1,3,4-thiadiazol-2-yl)urea application methods and dosages for different crops and growing conditions. Furthermore, research could be conducted on the potential use of N-(4-chlorophenyl)-N'-(5-propyl-1,3,4-thiadiazol-2-yl)urea in organic farming practices and its effects on soil health and biodiversity. Overall, N-(4-chlorophenyl)-N'-(5-propyl-1,3,4-thiadiazol-2-yl)urea has great potential for improving crop yields and quality, and further research is needed to fully understand its mechanisms of action and potential applications.
Conclusion
In conclusion, N-(4-chlorophenyl)-N'-(5-propyl-1,3,4-thiadiazol-2-yl)urea is a synthetic plant growth regulator that has been widely used in agricultural practices. It has been shown to promote cell division, increase fruit set, and improve fruit quality in various crops. N-(4-chlorophenyl)-N'-(5-propyl-1,3,4-thiadiazol-2-yl)urea acts as a cytokinin analog and binds to cytokinin receptors, thereby activating the cytokinin signaling pathway. N-(4-chlorophenyl)-N'-(5-propyl-1,3,4-thiadiazol-2-yl)urea has several advantages for lab experiments, but also has some limitations. There are several future directions for research on N-(4-chlorophenyl)-N'-(5-propyl-1,3,4-thiadiazol-2-yl)urea, including the molecular mechanism of action, optimization of application methods and dosages, and potential use in organic farming practices. N-(4-chlorophenyl)-N'-(5-propyl-1,3,4-thiadiazol-2-yl)urea has great potential for improving crop yields and quality, and further research is needed to fully understand its mechanisms of action and potential applications.
合成方法
The synthesis of N-(4-chlorophenyl)-N'-(5-propyl-1,3,4-thiadiazol-2-yl)urea involves the reaction of 4-chlorophenyl isocyanate with 5-propyl-1,3,4-thiadiazol-2-amine in the presence of a suitable solvent and catalyst. The reaction yields N-(4-chlorophenyl)-N'-(5-propyl-1,3,4-thiadiazol-2-yl)urea as a white crystalline powder, which can be purified using various techniques, such as recrystallization and column chromatography.
科学研究应用
N-(4-chlorophenyl)-N'-(5-propyl-1,3,4-thiadiazol-2-yl)urea has been extensively studied for its effects on plant growth and development. It has been shown to promote cell division, increase fruit set, and improve fruit quality in various crops, including grapes, kiwifruit, apples, and tomatoes. N-(4-chlorophenyl)-N'-(5-propyl-1,3,4-thiadiazol-2-yl)urea has also been used to enhance the growth and quality of ornamental plants, such as carnations and chrysanthemums.
属性
IUPAC Name |
1-(4-chlorophenyl)-3-(5-propyl-1,3,4-thiadiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4OS/c1-2-3-10-16-17-12(19-10)15-11(18)14-9-6-4-8(13)5-7-9/h4-7H,2-3H2,1H3,(H2,14,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDPOQYOWLPASY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40970874 |
Source


|
| Record name | N-(4-Chlorophenyl)-N'-(5-propyl-1,3,4-thiadiazol-2-yl)carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40970874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5553-22-0 |
Source


|
| Record name | N-(4-Chlorophenyl)-N'-(5-propyl-1,3,4-thiadiazol-2-yl)carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40970874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3,4-dimethylbenzoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B5842764.png)

![4-oxo-4-{[3-(1-piperidinylcarbonyl)phenyl]amino}butanoic acid](/img/structure/B5842771.png)

![3-methyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5842788.png)


![2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1H-benzimidazole](/img/structure/B5842820.png)
![3-[(4-chloro-2-nitrophenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B5842827.png)


![2-{4-[(4-ethoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol](/img/structure/B5842847.png)
